3-iodo-N,N-di(propan-2-yl)benzamide

Regioselective Synthesis Cross-Coupling Organometallic Chemistry

3-Iodo-N,N-di(propan-2-yl)benzamide (CAS 690986-11-9) is a meta-iodinated tertiary benzamide with the molecular formula C13H18INO and a molecular weight of 331.19 g/mol. This compound belongs to a class of halogenated benzamides explored extensively as dopamine D2 receptor imaging agents and as synthetic intermediates.

Molecular Formula C13H18INO
Molecular Weight 331.19 g/mol
Cat. No. B5787097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N,N-di(propan-2-yl)benzamide
Molecular FormulaC13H18INO
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C13H18INO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3
InChIKeyYADKXQWHMDMFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-N,N-di(propan-2-yl)benzamide | CAS 690986-11-9 Procurement & Selection Guide


3-Iodo-N,N-di(propan-2-yl)benzamide (CAS 690986-11-9) is a meta-iodinated tertiary benzamide with the molecular formula C13H18INO and a molecular weight of 331.19 g/mol . This compound belongs to a class of halogenated benzamides explored extensively as dopamine D2 receptor imaging agents and as synthetic intermediates [1]. Its defining features are the sterically bulky N,N-diisopropyl amide group and the heavy iodine atom at the 3-position, a combination that dictates unique reactivity, physicochemical properties, and biological target engagement distinct from its ortho- or para-substituted isomers and other 3-halo analogs [2].

Why 3-Iodo-N,N-di(propan-2-yl)benzamide Cannot Be Replaced by Common Analogs


Substituting 3-iodo-N,N-di(propan-2-yl)benzamide with other halogenated or regioisomeric benzamides introduces critical failure points in experimental outcomes. The iodine atom at the meta position is not a simple label; its large van der Waals radius and polarizability influence receptor binding pocket occupancy and lipophilicity differently than bromo or chloro analogs, directly affecting both biological potency and biodistribution [1]. Furthermore, the N,N-diisopropyl group creates a steric environment that directs regioselective metalation and cross-coupling reactions, meaning that synthetic strategies optimized for an ortho-iodo isomer or a primary amide cannot be directly transposed, often resulting in drastically different yields or failed reactions [2].

Quantitative Comparator Evidence for 3-Iodo-N,N-di(propan-2-yl)benzamide


Synthesis Regioselectivity: meta-Iodo Isomer as a Strategic Alternative to ortho-Iodo Isomer

The synthesis of iodo-N,N-diisopropylbenzamide is highly regioselective. A diethylzincate-mediated protocol was reported to produce the ortho-iodo isomer, 2-iodo-N,N-diisopropylbenzamide, in a high yield of 88% [1]. The target 3-iodo isomer cannot be accessed efficiently via this ortho-directing route, necessitating alternative strategies such as a double deprotonation/magnesiation sequence, which yield the 1,3-dihalogenated product as a key intermediate for further functionalization [2]. For a researcher requiring a meta-substituted handle, selecting the pre-formed 3-iodo isomer bypasses a low-yielding or impossible direct synthesis from the ortho-selective pathway.

Regioselective Synthesis Cross-Coupling Organometallic Chemistry

Bioactivity Fingerprint: Differential Screening Profile Compared to Bromo Analog

3-iodo-N,N-di(propan-2-yl)benzamide has been empirically tested across a panel of high-throughput screening (HTS) assays, creating a unique bioactivity signature. This compound was specifically assayed for activity as a triacylglycerol (TAG) accumulator in algae, an inhibitor of human lactate dehydrogenase (LDHA), an antiviral against Foot and Mouth Disease Virus, an abrogator of mHTT-CaM interaction, and an activator of GPR151 . Direct quantitative data from these screenings are available in the PubChem BioAssay database. While the 3-bromo analog (CAS 35309-72-9) may be considered a common replacement, it would generate a different, untested profile across these same assay panels, representing a risk for projects where these specific biological readouts are relevant.

High-Throughput Screening Drug Discovery Phenotypic Assay

Physicochemical Differentiation: Impact of Halogen on Molecular Weight and Lipophilicity

A fundamental and quantifiable point of differentiation lies in the physicochemical properties imparted by the iodine atom. The molecular weight of the target iodo compound is 331.19 g/mol . This is significantly higher than its closest 3-halogenated analogs: 3-bromo-N,N-diisopropylbenzamide (MW 284.19 g/mol) and 3-chloro-N,N-diisopropylbenzamide (MW 239.74 g/mol) . The increase in molecular weight of 47 g/mol (Br→I) and 91.45 g/mol (Cl→I) is accompanied by a corresponding increase in calculated lipophilicity (cLogP), a key parameter for membrane permeability and blood-brain barrier penetration.

Medicinal Chemistry ADME Prediction Lead Optimization

Optimal Application Scenarios for Procuring 3-Iodo-N,N-di(propan-2-yl)benzamide


As a Key Intermediate for meta-Substituted, Polyfunctional Aromatic Systems

Researchers focused on synthesizing complex, polyfunctional arenes should procure this specific isomer as a building block. Standard ortho-lithiation or ortho-metalation strategies fail to install a functional group at the 3-position of an N,N-diisopropylbenzamide. The 3-iodo compound serves as a pre-installed handle for metal-halogen exchange or cross-coupling at the meta position, enabling access to a region of chemical space that is difficult to reach via conventional directing-group chemistry, as supported by dedicated meta-selective dimetalation protocols [1].

For Structure-Activity Relationship (SAR) Studies on D2-like Receptor Ligands

In medicinal chemistry programs targeting dopamine D2/D3 receptors, this compound is a critical reference point in an SAR series. Its properties bridge the gap between smaller halogenated analogs and larger, high-affinity benzamide radiotracers like IBZM [2]. The quantifiable change in physicochemical properties (molecular weight and implied lipophilicity) compared to the 3-bromo or 3-chloro analogues allows a research team to systematically probe the impact of steric bulk and halogen bonding on receptor affinity and selectivity.

As a Validated Starting Point for Phenotypic Drug Discovery in Specific Indications

For groups using phenotypic screening for Huntington's disease (mHTT-CaM interaction), metabolic disorders (TAG accumulation), or specific cancers (LDHA inhibition), this compound offers a distinct advantage. It is not an untested molecule; it has a public bioactivity record in relevant HTS assays . Procuring this compound allows for immediate follow-up and validation studies, saving the resources required to re-screen an uncharacterized analog.

Quote Request

Request a Quote for 3-iodo-N,N-di(propan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.